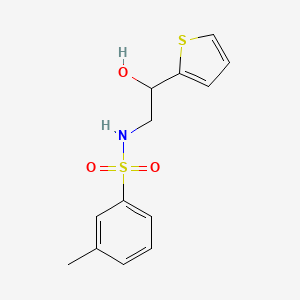
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide” is a sulfonamide derivative with a thiophene ring and a hydroxyethyl group. Sulfonamides are a group of compounds containing the sulfonamide functional group (R-SO2-NR’R’'). They are widely used in medicine for their antibacterial properties . Thiophene is a five-membered aromatic ring with one sulfur atom, and it’s known for its aromatic stability and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiophene ring, a sulfonamide group, and a hydroxyethyl group. These functional groups would likely influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
Thiophene rings are known to undergo electrophilic substitution reactions similar to benzene . The sulfonamide group could participate in various reactions, including hydrolysis, acylation, and displacement by amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a sulfonamide group could enhance its solubility in water, while the thiophene ring could contribute to its aromaticity and stability .Applications De Recherche Scientifique
Synthesis and Characterization
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide is part of a broader class of compounds studied for their chemical properties and synthesis techniques. For instance, studies have reported on the synthesis of 2-hydroxybenzenesulfonamides through a process involving 2-acetoxyphenyl-sulfonylchlorides, highlighting a method for preparing various sulfonamide derivatives (Suzue & Irikura, 1968). Another example involves the synthesis of novel sulfonamide compounds with potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents (Küçükgüzel et al., 2013). These studies demonstrate the diverse synthetic routes and characterization of sulfonamide derivatives, laying the groundwork for further exploration of their scientific applications.
Potential Therapeutic Applications
Research on sulfonamide derivatives, including compounds structurally related to N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide, has identified several potential therapeutic applications. For example, sulfonamide compounds have been studied for their ability to inhibit carbonic anhydrases, with implications for treating conditions like glaucoma, epilepsy, and certain cancers (Eraslan-Elma et al., 2022). Additionally, the synthesis of sulfonamide derivatives with anti-inflammatory and analgesic activities, without causing tissue damage, suggests their potential as safer therapeutic agents (Küçükgüzel et al., 2013).
Biochemical and Molecular Studies
Further studies have explored the biochemical and molecular interactions of sulfonamide derivatives. For example, sulfonamide compounds have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain, highlighting their potential as selective anti-inflammatory drugs (Hashimoto et al., 2002). Another study focused on the synthesis and optical properties of sulfonamide derivatives, indicating potential applications in materials science and as fluorescence markers (Bogza et al., 2018).
Mécanisme D'action
Target of Action
It is known that similar compounds with indole and thiazole moieties have been found to bind with high affinity to multiple receptors , which could suggest potential targets for this compound.
Mode of Action
Compounds with similar structures, such as those containing indole and thiazole moieties, are known to interact with their targets through various mechanisms, including electrophilic and nucleophilic substitutions .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S2/c1-10-4-2-5-11(8-10)19(16,17)14-9-12(15)13-6-3-7-18-13/h2-8,12,14-15H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBNVQBIJFDONF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

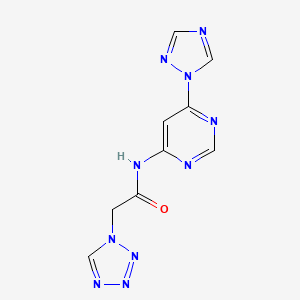

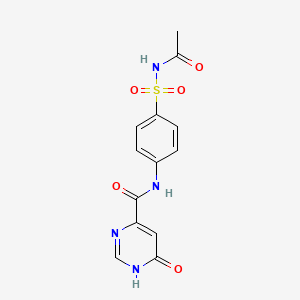
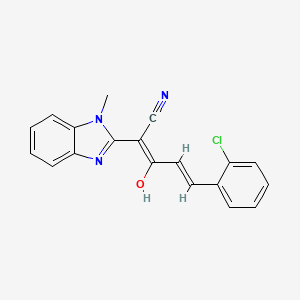

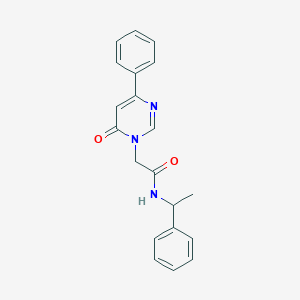
![N-[(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]but-2-ynamide](/img/structure/B2684080.png)
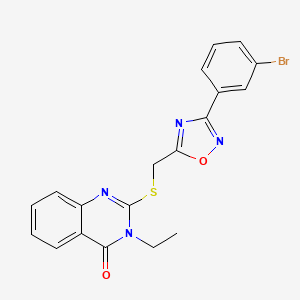
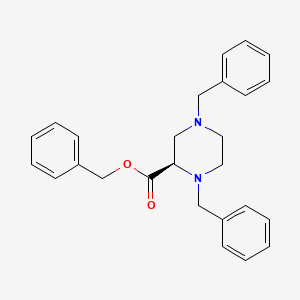

![1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2684089.png)
![1'-Ethyl-7-methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2684090.png)
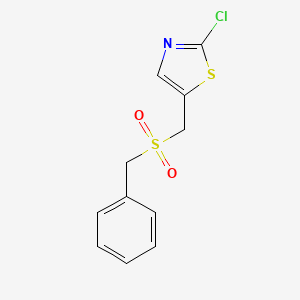
![2-[(3-Methylbutyl)sulfanyl]acetic acid](/img/structure/B2684093.png)